6-Methoxycyclohexane-1,2,3,4,5-pentol, also known as sequoyitol, is a polyol compound with the molecular formula CHO. This compound features a cyclohexane ring substituted with a methoxy group and five hydroxyl groups. Its structure contributes to its unique chemical properties and biological activities. The compound has been identified in various natural sources, including plants such as Glycyrrhiza uralensis and Genista ephedroides .
These reactions are significant in both synthetic chemistry and biological pathways where this compound may participate.
Research indicates that 6-methoxycyclohexane-1,2,3,4,5-pentol exhibits various biological activities:
These activities make it a compound of interest in pharmacological research.
Several methods have been reported for synthesizing 6-methoxycyclohexane-1,2,3,4,5-pentol:
Each method varies in efficiency and yield depending on the specific conditions employed.
6-Methoxycyclohexane-1,2,3,4,5-pentol has several applications:
These applications highlight its versatility across different sectors.
Interaction studies of 6-methoxycyclohexane-1,2,3,4,5-pentol focus on its biochemical interactions:
Such studies are essential for elucidating its full potential in medicinal chemistry.
6-Methoxycyclohexane-1,2,3,4,5-pentol shares structural similarities with other polyols and sugar alcohols. Here are some comparable compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| D-Pinitol | CHO | Known for antidiabetic properties |
| Inositol | CHO | Important in cellular signaling |
| (-)-Bornesitol | CHO | Exhibits neuroprotective effects |
What sets 6-methoxycyclohexane-1,2,3,4,5-pentol apart from these similar compounds is its specific methoxy substitution on the cyclohexane ring and the arrangement of hydroxyl groups. This unique configuration may contribute to its distinct biological activities and potential applications in health sciences.
The biosynthesis of 6-methoxycyclohexane-1,2,3,4,5-pentol originates from myo-inositol, a cyclohexanehexol that serves as the central precursor for methylated inositol derivatives. Enzymatic methylation at specific hydroxyl groups of myo-inositol is catalyzed by S-adenosylmethionine (SAM)-dependent methyltransferases. For instance, myo-inositol 4-O-methyltransferase (IMT1) from Mesembryanthemum crystallinum methylates the 4-hydroxyl group of myo-inositol to produce D-ononitol, a reaction characterized by a Km of 1.32 mM for myo-inositol and 0.18 mM for SAM. Similarly, in litchi (Litchi chinensis), the inositol methyltransferase LcIMT1 catalyzes the methylation of myo-inositol to form bornesitol (1-O-methyl-myo-inositol), a key intermediate in quebrachitol biosynthesis.
The regioselectivity of methylation varies among enzymes. While IMT1 targets the 4-hydroxyl group, other methyltransferases, such as those involved in pinitol biosynthesis, methylate the 3-hydroxyl position. This specificity determines the structural diversity of methylated inositols. Kinetic studies reveal that these enzymes are competitively inhibited by S-adenosylhomocysteine (SAH), with 50% inhibition occurring at 0.01 mM SAH. Substrate inhibition is also observed at SAM concentrations exceeding 0.5 mM, highlighting the need for precise metabolic regulation during methylation.
Table 1: Key Enzymatic Parameters of myo-Inositol Methyltransferases
| Enzyme Source | Substrate | Km (mM) | Vmax (pkat/mg) | Preferred Methylation Site |
|---|---|---|---|---|
| M. crystallinum IMT1 | SAM | 0.18 | 1550 | 4-OH of myo-inositol |
| L. chinensis LcIMT1 | SAM | Not reported | Not reported | 1-OH of myo-inositol |
| S. cerevisiae MIPS | Glucose-6-phosphate | 0.97* | 12.72* | N/A (synthesizes myo-inositol-1-phosphate) |
Data from engineered *Synechocystis sp. PCC 6803.
Quebrachitol (2-O-methyl-L-chiro-inositol), a structural analog of 6-methoxycyclohexane-1,2,3,4,5-pentol, is synthesized via a two-step pathway involving methylation and epimerization. In litchi, LcIMT1 catalyzes the initial methylation of *myo-inositol to form bornesitol, which is subsequently epimerized to quebrachitol. Heterologous expression of LcIMT1 in tobacco (Nicotiana tabacum) resulted in bornesitol accumulation, confirming its role in methylating the 1-hydroxyl position. This contrasts with pinitol biosynthesis, where 4-O-methylation precedes epimerization.
The stereochemical outcome of these pathways is critical. For example, quebrachitol’s L-chiro configuration arises from the epimerization of bornesitol, whereas pinitol retains the D-chiro configuration. Structural studies suggest that the spatial arrangement of hydroxyl and methoxy groups in 6-methoxycyclohexane-1,2,3,4,5-pentol may result from similar epimerization mechanisms, though this remains to be experimentally verified.
Metabolic engineering strategies have been employed to enhance the production of methylated inositols. In Synechocystis sp. PCC 6803, overexpression of myo-inositol-1-phosphate synthase (MIPS) from Saccharomyces cerevisiae increased myo-inositol-1-phosphate synthesis, a precursor for methylated derivatives. Coupling this with myo-inositol-1-monophosphatase overexpression boosted myo-inositol titers to 1.42 mg/L. Further optimization using small RNA (sRNA) tools to downregulate competing pathways elevated production to 7.93 mg/L, demonstrating the potential of modular metabolic engineering.
Environmental and physiological factors also regulate flux through these pathways. In M. crystallinum, salt stress induces IMT1 expression, leading to ononitol accumulation as an osmoprotectant. Similarly, quebrachitol levels in litchi phloem increase under osmotic stress, suggesting a role in stress adaptation. These findings underscore the interplay between metabolic demand and pathway regulation in methylcyclohexane polyol biosynthesis.
Table 2: Metabolic Engineering Strategies for Methylated Inositol Production
6-Methoxycyclohexane-1,2,3,4,5-pentol belongs to the class of inositol derivatives, specifically functioning as a methoxy-substituted cyclohexanepentol with significant synthetic importance in carbohydrate chemistry [1] [3]. The regioselective protection of hydroxyl groups in such inositol derivatives represents a fundamental challenge in synthetic chemistry, requiring precise control over multiple reactive sites to achieve desired substitution patterns [9] [10].
Acid-mediated rearrangement approaches have emerged as powerful tools for achieving regioselective protection in inositol derivatives [9] [12]. The selective protection of the C2-hydroxyl group in axial orientation can be accomplished through acid-mediated rearrangement of corresponding orthoacetates, yielding products with excellent regioselectivity [9] [15]. This methodology demonstrates particular utility when applied to 1,4,5,6-tetra-O-benzyl-myo-inositol substrates, where the acid-catalyzed rearrangement proceeds through a 1,2-bridged dioxolanylium ion intermediate [12].
The mechanism involves initial protonation of the orthoester oxygen, followed by ring opening to generate a highly reactive carbocationic intermediate [12]. Subsequent rearrangement through a five-membered ring transition state directs the incoming protecting group specifically to the axial C2-position with yields ranging from 75-82% [9] [15]. The high selectivity observed in this transformation arises from stereoelectronic control, where the axial orientation minimizes steric interactions with neighboring substituents [12].
Base-induced migration represents an alternative approach for achieving regioselective protection patterns in inositol derivatives [9] [15]. This methodology capitalizes on the differential reactivity of equatorial versus axial hydroxyl groups under basic conditions [15]. Treatment of selectively protected inositol intermediates with strong bases such as sodium hydride or 1,8-diazabicyclo[5.4.0]undec-7-ene results in complete migration of protecting groups from equatorial to axial positions [9] [15].
The base-induced migration of ester protecting groups proceeds through an equilibrium between regioisomers, with the thermodynamic preference favoring the C2-protected isomer [15]. Sulfonyl and silyl protecting groups demonstrate particularly high efficiency in this transformation, achieving complete migration with yields of 85% and 31% respectively [9] [15]. The selectivity of this approach stems from the stabilization of the axial alkoxide intermediate through intramolecular chelation effects [15].
Metal alkoxide chelation-controlled regioselective protection has proven highly effective for simultaneous protection of C4 and C6 hydroxyl groups in inositol derivatives [12]. This approach employs lithium hydride in conjunction with alkyl halides to achieve chelation-controlled selectivity with yields exceeding 90% [12]. The superior performance of lithium hydride compared to n-butyllithium in these transformations reflects the enhanced chelating ability of the lithium cation [12].
The mechanism proceeds through formation of a bidentate lithium alkoxide complex that effectively shields the C4 and C6 positions from competing reactions [12]. This chelation-controlled approach demonstrates broad substrate scope and functional group tolerance, making it particularly valuable for complex synthetic sequences [12]. The high yields and selectivities achieved through this methodology have established it as a preferred approach for preparing differentially protected inositol building blocks [12].
| Protection Method | Target Position | Yield (%) | Selectivity | Reference |
|---|---|---|---|---|
| Acid-mediated rearrangement | C2-hydroxyl (axial) | 75-82 | Complete | [9] [15] |
| Base-induced migration | C2-hydroxyl (axial) | 85-100 | Complete | [9] [15] |
| Metal alkoxide chelation | C4, C6-hydroxyl | >90 | Excellent | [12] |
| Orthoacetate formation | 1,3,5-positions | Quantitative | High | [12] |
| Orthobenzoate formation | 1,3,5-positions | Quantitative | High | [12] |
| DIBAL-H reduction | Selective deprotection | 70-85 | High | [14] |
| Chiral auxiliary approach | C1, C3-positions | 60-80 | Good | [13] |
| Phosphitylation catalyst | C1-position | 83 | Complete | [11] |
Chemoenzymatic methodologies have revolutionized the synthesis of complex carbohydrates by combining the precision of enzymatic catalysis with the versatility of chemical synthesis [17] [18]. These approaches are particularly relevant for 6-methoxycyclohexane-1,2,3,4,5-pentol derivatives, where precise stereochemical control is essential for biological activity [17] [19].
Endoglycosidase-catalyzed transglycosylation represents a powerful approach for assembling complex glycosidic linkages with high stereoselectivity [17]. Endoglycosidase A demonstrates exceptional capability in catalyzing the formation of β-1,4-glycosidic bonds using sugar oxazoline donors as highly activated substrates [17]. The enhanced reactivity of sugar oxazolines stems from their distorted bicyclic structure, which possesses higher potential energy compared to conventional glycosyl donors [19].
The substrate-assisted catalysis mechanism involves formation of an oxazolinium ion intermediate through nucleophilic attack of the amide carbonyl group on the anomeric center [19]. This mechanism enables efficient transglycosylation reactions with Man₃GlcNAc-oxazoline donors, achieving high yields and excellent β-selectivity [17]. The tolerance of Endoglycosidase A for selective modifications on the β-mannose moiety, including attachment of additional sugar residues at the 6'-position, expands the synthetic utility of this approach [17].
Glycosyltransferase enzymes offer unique capabilities for stereoselective glycosylation of complex natural product glycosides [21]. The mutant glycosyltransferase ASP OleD from Streptomyces antibioticus catalyzes explicit β-1,x-linkage glycosylation of hydroxyl groups within glycosyl moieties of complex substrates [21]. This enzymatic approach demonstrates remarkable specificity, enabling selective modification of representative plant-derived glycosides such as protodioscin and epimedin C [21].
The complementary enzyme Δ27ThCGT, a truncated cyclodextrin glucanotransferase from Thermoanaerobacter species, exhibits definite α-1,x-linkage glycosylation specificity [21]. This enzyme successfully modifies various complex glycosides including astragaloside IV, generating structurally diverse derivatives with controlled stereochemistry [21]. The ability to achieve both α- and β-linkage formation through appropriate enzyme selection provides synthetic chemists with powerful tools for accessing complex glycoconjugates [21].
Sugar oxazoline donors have emerged as versatile intermediates for chemoenzymatic glycosylation reactions [17] [19]. These bicyclic molecules contain a six-membered pyranose ring fused with a five-membered oxazoline ring sharing the anomeric and C2 positions [19]. The structural distortion inherent in this arrangement results in elevated potential energy, making sugar oxazolines highly reactive toward nucleophilic attack [19].
The development of 4,6-dimethoxy-1,3,5-triazin-2-yl glycosides as novel glycosyl donors has expanded the scope of chemoenzymatic glycosylation [19]. These DMT-glycosides can be prepared directly from unprotected sugars through chemoselective activation of the hemiacetal hydroxyl group [19]. The differential acidity of the hemiacetal (pKa 12.2) compared to primary and secondary hydroxyl groups (pKa ~16) enables selective nucleophilic attack in aqueous media [19].
| Enzyme/Catalyst | Linkage Type | Substrate Scope | Stereoselectivity | Reference |
|---|---|---|---|---|
| Endoglycosidase A | β-1,4 | Man₃GlcNAc-oxazoline | High | [17] |
| ASP OleD (mutant) | β-1,x | Complex glycosides | Explicit β | [21] |
| Δ27ThCGT | α-1,x | Complex glycosides | Definite α | [21] |
| Glycosyltransferase | Various | Broad | Good-Excellent | [18] |
| Glycosyl synthase | α-2,3/α-2,6 | Sialic acid derivatives | High | [17] |
| Sugar oxazoline donors | β-linkages | Modified oligosaccharides | High β | [19] |
| DMT-glycosides | Various | Unprotected sugars | Good | [19] |
Nickel-catalyzed α-glycosylation has emerged as a transformative methodology for the stereoselective construction of 1,2-cis-glycosidic bonds, particularly in the synthesis of pseudodisaccharides containing 6-methoxycyclohexane-1,2,3,4,5-pentol derivatives [24] [25] [26]. These reactions overcome the inherent challenges associated with α-linkage formation by leveraging the unique electronic properties of nickel catalysts to direct stereochemical outcomes [25] [26].
Cationic nickel(II) catalysts generated in situ from nickel chloride precursors and silver triflate have demonstrated exceptional performance in α-selective glycosylation reactions [25] [26] [30]. The catalyst system Ni(4-F-PhCN)₄(OTf)₂ exhibits particular effectiveness in promoting selective formation of 1,2-cis-2-amino glycosidic bonds between C(2)-N-substituted benzylideneamino trichloroacetimidate donors and myo-inositol acceptors [33]. This catalytic process achieves α:β selectivity ratios of 10:1 to 20:1, representing a significant improvement over conventional activation methods [33].
The mechanism of nickel-catalyzed α-glycosylation relies on the formation of a cationic nickel-ligand complex that coordinates to the glycosyl donor, directing the stereochemical outcome through steric and electronic interactions [25] [26]. The presence of substituted benzylidene functionality at the C(2)-amino position proves crucial for achieving high α-selectivity, as this protecting group influences the conformation of the glycosyl donor during the coupling process [25] [26]. Additionally, the α-orientation of the C(1)-trichloroacetimidate group on glycosyl donors is necessary for the coupling process to occur efficiently [25] [26].
Nickel-catalyzed α-glycosylation demonstrates remarkable substrate scope, accommodating both glucosamine and galactosamine trichloroacetimidate donors as well as diverse alcohol nucleophiles [25] [26] [27]. The methodology successfully couples primary, secondary, and tertiary alcohol acceptors to provide glycoconjugates in good yields with excellent α-selectivity [27] [30]. The reaction proceeds under mild conditions with catalyst loadings of only 5-10 mol% at ambient temperature, making it practically attractive for synthetic applications [25] [26] [27] [30].
The versatility of this approach extends to both disaccharide donors and acceptors, enabling the construction of complex oligosaccharides with high yields and α-selectivity [25] [26]. Applications include the synthesis of heparin disaccharides, glycosylphosphatidylinositol anchor pseudodisaccharides, and α-N-acetylglucosamine/N-acetylgalactosamine derivatives [25] [26]. The efficacy of the nickel procedure has been demonstrated in the formal synthesis of mycothiol through α-glycosylation of the C(1)-hydroxyl group of D-myo-inositols [24] [32].
Mechanistic studies reveal that the nature of the nickel-ligand complex controls the α-selectivity, with minimal influence from the reactive sites of nucleophiles or the nature of protecting groups [25] [26]. This catalyst-controlled selectivity distinguishes nickel-catalyzed glycosylation from traditional approaches that rely heavily on substrate sterics for stereochemical control [25] [26]. Recent investigations have explored whether Brønsted acids serve as the true promoters in metal-triflate-catalyzed glycosylations, leading to refined understanding of the reaction mechanism [33].
Optimization studies have identified key parameters affecting reaction efficiency and selectivity [29] [31]. Temperature control proves critical, with reactions typically performed at room temperature to maintain high selectivity while ensuring reasonable reaction rates [25] [26] [30]. The choice of solvent system influences both yield and stereoselectivity, with dichloromethane and acetonitrile providing optimal results for most substrate combinations [25] [26]. Advanced catalyst designs incorporating phenanthroline ligands have enabled the synthesis of challenging α-glycosylated carboxylic acids with high diastereoselectivity [29].
| Catalyst System | Donor Type | α-Selectivity | Yield (%) | Application | Reference |
|---|---|---|---|---|---|
| Ni(4-F-PhCN)₄(OTf)₂ | C(2)-N-substituted benzylidene | 10:1-20:1 | 70-85 | GPI anchor synthesis | [33] |
| LₙNiCl₂/AgOTf | Trichloroacetimidate | Excellent | 75-90 | 1,2-cis amino glycosides | [25] [26] |
| Ni(cod)₂/PCy₃ | Glycosyl halides | High | 65-80 | C-alkyl glycosides | [28] |
| Bis-thiourea/Ni(II) | Phosphate donors | High | 80-95 | β-selective coupling | [20] |
| Phenanthroline catalyst | Bromide leaving group | High | 70-85 | α-glycosylated acids | [29] |
| NiCl₂/AgOTf system | N-phenyl trifluoroacetimidate | Excellent | Good | Mycothiol synthesis | [24] [32] |
X-ray crystallographic analysis represents the gold standard for determining absolute stereochemistry and three-dimensional molecular architecture in polyoxygenated cyclohexane derivatives. The crystallographic investigation of related compounds provides crucial insights into the structural preferences and packing arrangements characteristic of this compound class [3] [4] [5].
The crystallographic characterization of polyoxygenated cyclohexanes requires careful consideration of data collection parameters and refinement strategies. High-resolution diffraction data with sinθmax/λ values exceeding 0.83 Å⁻¹ are essential for accurate determination of hydrogen atom positions and precise delineation of hydrogen bonding patterns [6]. Modern diffractometer systems equipped with area detectors enable comprehensive data collection strategies that maximize completeness while minimizing systematic errors.
The structural refinement process for polyhydroxylated compounds presents unique challenges due to disorder effects and the flexibility inherent in hydroxyl group orientations [7]. Reliability factors (R-factors) for high-quality polyol structures typically range from 0.03 to 0.08, with free R-factors providing critical validation of structural models [7]. The incorporation of appropriate restraints for hydrogen bonding geometries and thermal parameters enhances refinement stability while maintaining chemical reasonableness.
The stereochemical complexity of 6-Methoxycyclohexane-1,2,3,4,5-pentol necessitates sophisticated nuclear magnetic resonance approaches that extend beyond conventional one-dimensional spectroscopy. Multidimensional nuclear magnetic resonance techniques provide definitive methods for establishing relative stereochemistry through analysis of scalar coupling patterns and spatial proximity relationships [11] [12].
Correlation spectroscopy (COSY) experiments establish fundamental proton connectivity patterns essential for mapping the substitution pattern around the cyclohexane ring [11]. The technique reveals through-bond scalar coupling relationships between vicinal protons, enabling systematic assignment of individual ring positions and identification of substitution sites.
In polyoxygenated cyclohexane systems, COSY spectra typically exhibit characteristic cross-peak patterns reflecting the chair conformation preference and associated coupling constant magnitudes [13]. The observation of strong cross-peaks between adjacent ring protons confirms the contiguous nature of the polyol substitution pattern, while coupling constant analysis provides stereochemical information regarding the relative orientations of hydroxyl substituents.
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy provides direct correlation between protons and their directly attached carbon atoms, enabling unambiguous assignment of carbon signals and determination of carbon multiplicities [14] [15]. For 6-Methoxycyclohexane-1,2,3,4,5-pentol, HSQC analysis reveals distinct correlations for the methoxy carbon, the five hydroxyl-bearing carbons, and the single remaining ring carbon.
The edited HSQC experiment proves particularly valuable for polyol systems, as it differentiates between CH/CH₃ carbons (positive phase) and CH₂ carbons (negative phase), facilitating rapid identification of the substitution pattern [14]. The methoxy carbon exhibits characteristic upfield chemical shift values and distinctive correlation patterns that distinguish it from the hydroxyl-bearing carbons.
Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy extends the structural analysis to encompass long-range carbon-proton correlations across two to four bonds [14] [15]. These long-range correlations prove essential for establishing connectivity patterns and confirming the position of the methoxy substituent relative to the hydroxyl groups. The HMBC technique enables detection of correlations between the methoxy protons and carbons separated by up to three bonds, providing crucial information for stereochemical assignment.
The analysis of vicinal proton-proton coupling constants provides fundamental stereochemical information based on the Karplus relationship between dihedral angles and coupling magnitudes [16] [17]. For cyclohexane derivatives in chair conformations, characteristic coupling patterns emerge that reflect the relative orientations of adjacent substituents.
Axial-axial proton pairs exhibit large coupling constants (9-13 Hz) corresponding to antiperiplanar dihedral angles of approximately 180° [17]. Conversely, axial-equatorial and equatorial-equatorial proton pairs display smaller coupling constants (3-5 Hz) reflecting dihedral angles near 60° [17]. These distinctive coupling patterns enable determination of ring conformation and relative stereochemistry of hydroxyl substituents.
Nuclear Overhauser Effect Spectroscopy (NOESY) provides complementary spatial proximity information that validates stereochemical assignments derived from coupling constant analysis [19]. Through-space nuclear Overhauser effects between protons separated by less than 5 Å enable confirmation of three-dimensional molecular geometry and detection of conformational preferences.
For 6-Methoxycyclohexane-1,2,3,4,5-pentol, NOESY analysis reveals characteristic enhancement patterns consistent with chair conformation adoption and specific hydroxyl group orientations. The observation of nuclear Overhauser effects between the methoxy protons and specific ring protons provides definitive evidence for the relative positioning of the methoxy substituent.
The complete stereochemical characterization of 6-Methoxycyclohexane-1,2,3,4,5-pentol benefits from integration of experimental nuclear magnetic resonance data with computational modeling approaches [20]. Quantum chemical calculations of nuclear magnetic resonance parameters enable validation of proposed structures and refinement of stereochemical assignments through comparison of calculated and experimental values.
Density functional theory calculations provide accurate predictions of chemical shifts and coupling constants for proposed stereoisomers, facilitating discrimination between alternative structural models [21]. The combination of experimental multidimensional nuclear magnetic resonance techniques with computational validation represents the current state-of-the-art approach for comprehensive structural characterization of complex polyoxygenated natural products.